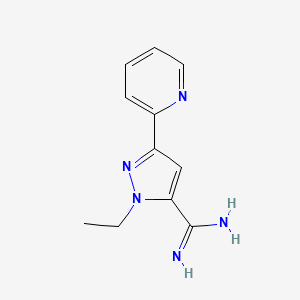

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide

Description

Properties

IUPAC Name |

2-ethyl-5-pyridin-2-ylpyrazole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c1-2-16-10(11(12)13)7-9(15-16)8-5-3-4-6-14-8/h3-7H,2H2,1H3,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADYDAOFSKWUEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CC=CC=N2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide generally follows these key stages:

- Formation of a pyrazole intermediate bearing the pyridin-2-yl substituent.

- Introduction or conversion of the carboxyl group at the 5-position to a carboximidamide.

- Alkylation at the N1 position with an ethyl group.

These steps are often achieved through condensation reactions, halogenation/oxidation, and amidination, with careful control of reaction conditions to optimize yield and purity.

Preparation of Pyrazole Intermediates Bearing Pyridin-2-yl Substituent

A key intermediate in the synthesis is ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, which can be prepared via oxidation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate in an acetonitrile system using potassium persulfate as the oxidizing agent and sulfuric acid as a catalyst. The reaction is carried out at temperatures ranging from room temperature (15–35 °C) to elevated temperatures (50–82 °C), with the mixture heated in the absence of oxygen to prevent O2 generation, enhancing process safety. The yield of this oxidation step is approximately 75–80%.

The process involves:

- Forming a mixture of the starting pyrazole compound (compound of Formula I), potassium persulfate (oxidizing agent, 1.0–2.0 equivalents), and an organic solvent (acetonitrile).

- Heating the mixture under controlled temperature conditions.

- Adding sulfuric acid as a catalyst.

- Adding a second portion of the pyrazole compound to the reaction mixture to drive the reaction to completion.

- Workup involving addition of water and phase separation with potassium bisulfate to remove impurities.

The controlled addition of the pyrazole compound in two portions (first amount about 5–30 wt%, second amount about 70–95 wt%) is critical for reaction efficiency and minimizing side reactions.

Conversion of Carboxylate to Carboximidamide

The carboximidamide group at the 5-position can be introduced by amidination of the corresponding carboxylic acid or ester derivatives. This often involves:

- Hydrolysis of the ester to the carboxylic acid using aqueous sodium hydroxide under reflux.

- Subsequent conversion of the acid to the amidine derivative by reaction with appropriate amidine reagents or by direct amidination using reagents such as amidoximes or amidines under dehydrating conditions.

For related pyrazole derivatives, literature reports the hydrolysis of ethyl esters to carboxylic acids followed by amidination to yield carboximidamide functionality. For example, hydrolysis of ethyl 5-(pyrazolyl)-carboxylate esters with sodium hydroxide yields the acid, which can be converted to carboximidamide with reagents such as ammonium salts or amidines under suitable conditions.

The introduction of the ethyl group at the N1 position of the pyrazole ring is typically achieved via alkylation reactions. This can be done by:

- Treating the pyrazole intermediate with ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base to selectively alkylate the pyrazole nitrogen.

- Alternatively, reductive alkylation methods or alkylation using ethyl sulfate or ethyl triflate under controlled conditions can be used.

The choice of alkylation method depends on the sensitivity of other functional groups present and the desired regioselectivity.

Representative Reaction Conditions and Yields

Detailed Research Findings

The oxidation step using potassium persulfate in acetonitrile with sulfuric acid catalyst is a novel and efficient method for preparing pyrazole carboxylate intermediates with high yield and minimal oxygen evolution, improving process safety and scalability.

Hydrolysis and amidination steps are well-established in heterocyclic chemistry, allowing conversion of esters to carboximidamides with good control over purity and yield.

Alkylation at the pyrazole nitrogen is typically straightforward but requires careful control to prevent over-alkylation or alkylation at undesired positions.

The overall synthetic route is modular, allowing variation in substituents on the pyridine ring and pyrazole core, facilitating structure-activity relationship (SAR) studies for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

Oxidation: Formation of pyrazolone oxo derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide has shown potential in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its biological activity, including antimicrobial, antifungal, and anticancer properties.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound with three classes of analogs: 1,2,4-thiadiazoles , 1,2,4-oxadiazoles , and 1,2,4-triazoles , all containing pyridin-2-yl substituents (Table 1).

Key Findings :

Core Heterocycle Influence: The pyrazole core in the target compound offers a planar, aromatic system with two adjacent nitrogen atoms, enabling strong dipole interactions. In contrast, thiadiazole and oxadiazole analogs feature sulfur or oxygen atoms, respectively, altering electronic properties. Thiadiazoles exhibit higher lipophilicity (due to sulfur), while oxadiazoles may confer better metabolic stability .

Functional Group Impact: The carboximidamide group in the target compound distinguishes it from amine-terminated analogs (e.g., thiadiazol-5-amine). Ethyl substituent: The ethyl group at position 1 increases hydrophobicity, which may improve blood-brain barrier penetration relative to unsubstituted pyrazoles.

Synthesis and Scalability: Thiadiazole and oxadiazole analogs are synthesized via cyclization of thiosemicarbazides (using Tosic acid or IBX), while triazoles require carbodiimide-mediated coupling (e.g., EDCI) .

The pyrazole-carboximidamide scaffold may share similar target profiles due to its pyridinyl moiety, but further studies are needed.

Biological Activity

Overview

1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrazole ring, an ethyl group, a pyridinyl group, and a carboximidamide moiety, which contribute to its unique pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C11H13N5

- CAS Number : 2098050-99-6

- Molecular Weight : 217.26 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Research indicates that compounds with similar structures often exhibit significant anti-cancer properties by modulating cell cycle progression and inducing apoptosis in tumor cells. Additionally, the compound has shown potential as an anti-tubercular agent, particularly against Mycobacterium tuberculosis, suggesting that it may interact with bacterial metabolic pathways .

Antimicrobial Activity

This compound has demonstrated promising activity against various pathogens. Notably, it has shown significant efficacy against Mycobacterium tuberculosis, with low inhibitory concentrations indicating its potential as an anti-tubercular agent. The mechanism of action likely involves interaction with specific enzymes or receptors associated with bacterial metabolism .

Anticancer Properties

In vitro studies have indicated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The structural features of the compound allow it to modulate various signaling pathways involved in cancer progression, making it a candidate for further investigation in cancer therapy .

Study on Antitubercular Activity

A study investigating the antitubercular properties of this compound revealed that derivatives of pyrazinamide exhibited significant activity against Mycobacterium tuberculosis at low concentrations. The study emphasized the importance of structural modifications in enhancing the efficacy of pyrazole derivatives .

Anticancer Activity Assessment

Research conducted on similar pyrazole derivatives demonstrated their ability to induce apoptosis in various cancer cell lines. For instance, compounds structurally related to this compound were shown to significantly reduce cell viability in breast and lung cancer models through mechanisms involving caspase activation and mitochondrial dysfunction .

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide | Contains a thiophene group | Potential anti-inflammatory properties |

| 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetonitrile | Different acetonitrile substituent | Used in biological studies |

| 1-(2-chloroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide | Contains a chloroethyl group | Distinct reactivity profiles |

| 1-(2-fluoroethyl)-3-(furan-3-yl)-1H-pyrazole-5-carboximidamide | Incorporates a furan ring | Potential for different biological activities |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions, starting with condensation of pyridine-2-carbaldehyde derivatives with ethyl hydrazinecarboxylate. Key intermediates, such as ethyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate, are purified using column chromatography and characterized via H/C NMR and high-resolution mass spectrometry (HRMS). For example, ethyl pyrazole derivatives often exhibit characteristic peaks at δ 1.2–1.5 ppm (ethyl CH) and δ 4.1–4.3 ppm (ethyl CH) in H NMR .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation, resolving bond angles and spatial arrangements (e.g., dihedral angles between pyridine and pyrazole rings) . Complementary techniques include:

- NMR spectroscopy : To verify proton environments and coupling patterns.

- FT-IR : To identify functional groups (e.g., C=N stretch at ~1600 cm) .

- HRMS : For molecular ion ([M+H]) validation.

Q. How can purity and stability be assessed during synthesis?

- Methodological Answer : Purity is quantified via HPLC (>95% purity threshold) using a C18 column and UV detection at 254 nm. Stability studies under varying temperatures (4°C, 25°C) and pH (3–9) are conducted over 72 hours, with degradation monitored via LC-MS .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For instance, Gibbs free energy () calculations identify rate-limiting steps, while solvent effects are modeled using COSMO-RS. Reaction path search algorithms (e.g., AFIR) prioritize low-energy intermediates, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. XRD results)?

- Methodological Answer : Discrepancies between experimental and theoretical data require:

- Statistical validation : Use χ tests to compare XRD bond lengths with DFT-predicted values.

- Dynamic NMR : To detect conformational flexibility in solution that XRD might miss .

- Multi-technique corroboration : Cross-validate using IR, Raman, and solid-state NMR .

Q. How do structural modifications (e.g., substituent position) affect bioactivity?

- Methodological Answer : Comparative structure-activity relationship (SAR) studies are critical. For example, replacing the ethyl group with a methyl or propyl chain alters logP values, impacting membrane permeability. Bioassays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) quantify these effects .

Q. What reactor designs improve yield in scaled-up synthesis?

- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization). Parameters like residence time (2–5 min) and temperature (60–80°C) are optimized via DOE (design of experiments). Membrane separation technologies (e.g., nanofiltration) isolate reactive intermediates, minimizing side reactions .

Q. How are reactive intermediates (e.g., carboximidamide radicals) stabilized during synthesis?

- Methodological Answer : Radical scavengers (e.g., TEMPO) or inert atmospheres (N/Ar) prevent oxidation. Low-temperature conditions (-20°C) and aprotic solvents (DMF, DMSO) suppress undesired nucleophilic attacks. In situ monitoring via UV-Vis spectroscopy tracks intermediate lifetimes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.